![molecular formula C22H39NO2 B14493119 1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol) CAS No. 64153-49-7](/img/structure/B14493119.png)
1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol) is an organic compound characterized by the presence of a 3,5-di-tert-butylphenyl group attached to a butan-2-ol moiety through an azanediyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol) typically involves the reaction of 3,5-di-tert-butylphenylamine with butan-2-ol under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,1’-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butylphenol: A related compound with similar structural features but different functional groups.
3,5-Di-tert-butylcatechol: Another similar compound with hydroxyl groups instead of butan-2-ol moieties.
2,5-Di-tert-butyl-1,4-dimethoxybenzene: A compound with methoxy groups instead of butan-2-ol moieties.
Uniqueness
1,1’-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry.
Propiedades
Número CAS |
64153-49-7 |
|---|---|
Fórmula molecular |
C22H39NO2 |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
1-[3,5-ditert-butyl-N-(2-hydroxybutyl)anilino]butan-2-ol |
InChI |
InChI=1S/C22H39NO2/c1-9-19(24)14-23(15-20(25)10-2)18-12-16(21(3,4)5)11-17(13-18)22(6,7)8/h11-13,19-20,24-25H,9-10,14-15H2,1-8H3 |
Clave InChI |
ZNNAFXAAIBFBMW-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN(CC(CC)O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


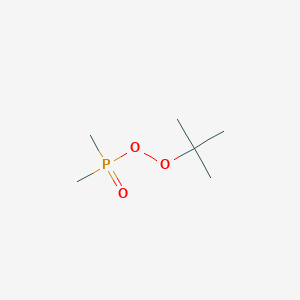
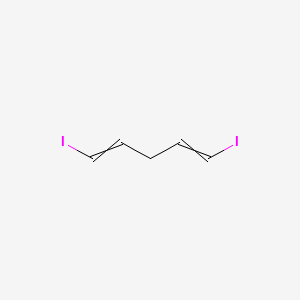
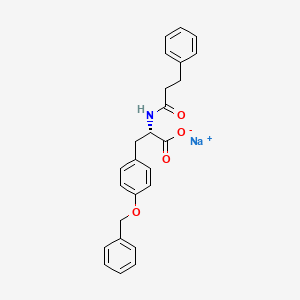
![2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B14493042.png)
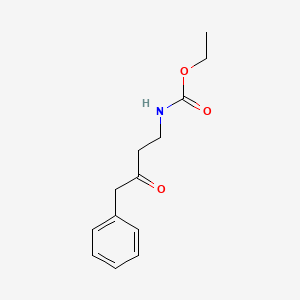
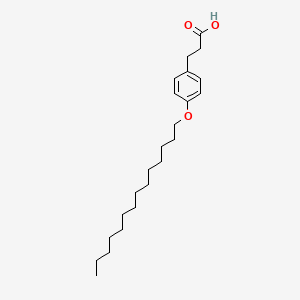
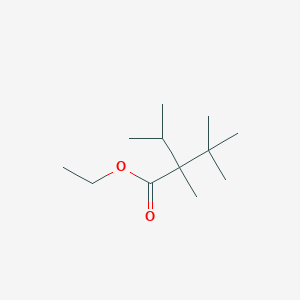
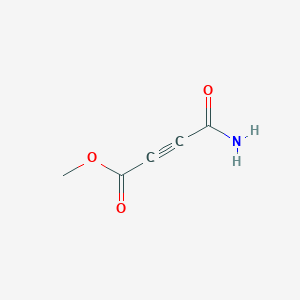
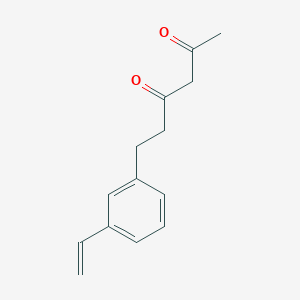
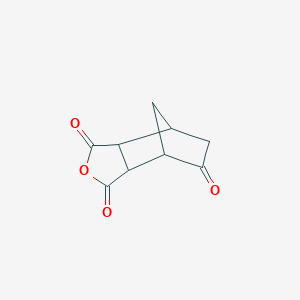

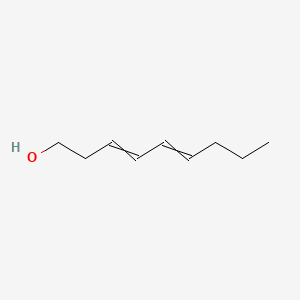
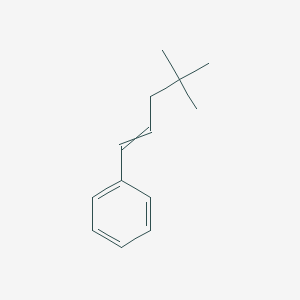
![9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14493125.png)
